molecular formula C22H38OS B14147977 [(1-Methoxypentadecyl)sulfanyl]benzene CAS No. 89036-88-4

[(1-Methoxypentadecyl)sulfanyl]benzene

Cat. No.: B14147977
CAS No.: 89036-88-4
M. Wt: 350.6 g/mol
InChI Key: SNNNYBRCKIVJBI-UHFFFAOYSA-N
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Description

[(1-Methoxypentadecyl)sulfanyl]benzene is an organic compound with the molecular formula C22H38OS It is a derivative of benzene, where a methoxypentadecyl group is attached to the benzene ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methoxypentadecyl)sulfanyl]benzene typically involves the reaction of benzene with a suitable methoxypentadecyl sulfide precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene derivative reacts with a methoxypentadecyl thiol under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1-Methoxypentadecyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups can be introduced using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: HNO3, H2SO4

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, demethylated products

    Substitution: Nitro-substituted benzene derivatives

Scientific Research Applications

[(1-Methoxypentadecyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-Methoxypentadecyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and methoxy groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing the compound to modify its chemical environment.

Comparison with Similar Compounds

[(1-Methoxypentadecyl)sulfanyl]benzene can be compared with other benzene derivatives that have similar functional groups. Some similar compounds include:

    [(1-Methoxypentadecyl)thio]benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.

    [(1-Methoxypentadecyl)sulfonyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.

    [(1-Methoxypentadecyl)oxy]benzene: Has an ether linkage instead of a sulfanyl group.

Properties

CAS No.

89036-88-4

Molecular Formula

C22H38OS

Molecular Weight

350.6 g/mol

IUPAC Name

1-methoxypentadecylsulfanylbenzene

InChI

InChI=1S/C22H38OS/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23-2)24-21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3

InChI Key

SNNNYBRCKIVJBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(OC)SC1=CC=CC=C1

Origin of Product

United States

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